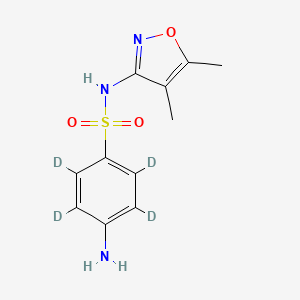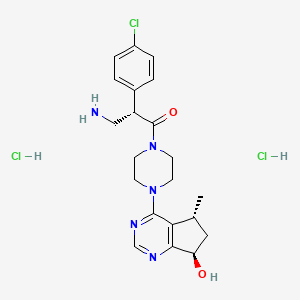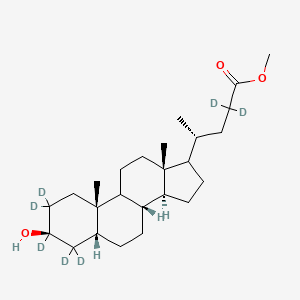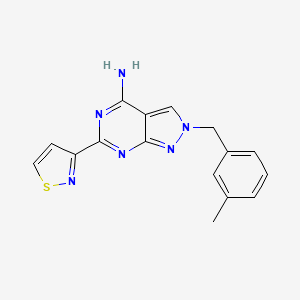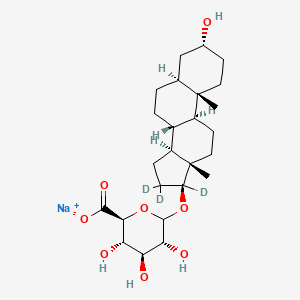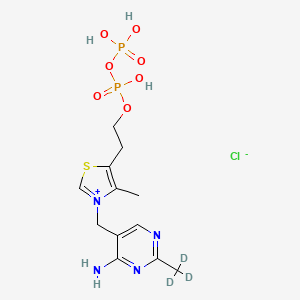
Thiamine-d3 Pyrophosphate Chloride (d3-Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine pyrophosphate-d3 is a deuterium-labeled derivative of thiamine pyrophosphate, which is a coenzyme form of vitamin B1. Thiamine pyrophosphate plays a crucial role in the metabolism of carbohydrates and amino acids by acting as a coenzyme for several enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . The deuterium labeling in thiamine pyrophosphate-d3 is used for tracing and studying metabolic pathways in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate-d3 can be synthesized by the phosphorylation of thiamine-d3 using thiamine diphosphokinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor in the presence of magnesium ions, which act as a cofactor .
Industrial Production Methods: Industrial production of thiamine pyrophosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the fermentation of thiamine-d3 followed by its phosphorylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thiamine pyrophosphate-d3 undergoes several types of chemical reactions, including:
Oxidation: Thiamine pyrophosphate-d3 can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine from thiamine disulfide.
Substitution: Thiamine pyrophosphate-d3 can participate in nucleophilic substitution reactions due to the presence of the pyrophosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiamine pyrophosphate-d3 is widely used in scientific research due to its role as a coenzyme in several biochemical reactions. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving thiamine pyrophosphate.
Biology: Helps in studying the role of thiamine pyrophosphate in cellular metabolism and enzyme function.
Medicine: Used in research related to metabolic disorders and diseases caused by thiamine deficiency.
Industry: Employed in the production of fortified foods and supplements to ensure adequate thiamine intake
Mecanismo De Acción
Thiamine pyrophosphate-d3 exerts its effects by acting as a coenzyme for several enzyme complexes. The mechanism involves the formation of a carbanion intermediate at the thiazole ring, which then participates in the decarboxylation of alpha-keto acids. This process is crucial for the conversion of pyruvate to acetyl-CoA and alpha-ketoglutarate to succinyl-CoA in the Krebs cycle . The molecular targets include pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase .
Comparación Con Compuestos Similares
Thiamine pyrophosphate: The non-deuterated form of thiamine pyrophosphate.
Thiamine monophosphate: A precursor in the biosynthesis of thiamine pyrophosphate.
Thiamine disulfide: An oxidized form of thiamine.
Uniqueness: Thiamine pyrophosphate-d3 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where tracking the metabolic fate of thiamine pyrophosphate is essential .
Propiedades
Fórmula molecular |
C12H19ClN4O7P2S |
|---|---|
Peso molecular |
463.79 g/mol |
Nombre IUPAC |
2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |
Clave InChI |
YXVCLPJQTZXJLH-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
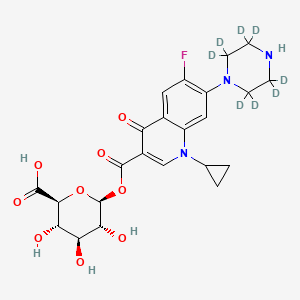

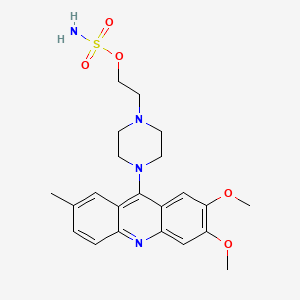
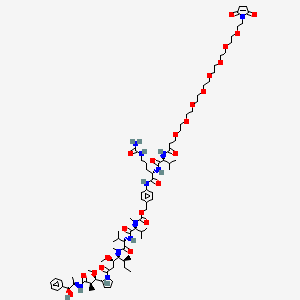
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
